N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide
Description
N-(1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide is a fluorinated sulfonamide-acetamide hybrid compound. Its structure features a piperidine ring substituted with a trifluoromethoxy phenyl sulfonyl group and an acetamide moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or inflammatory pathways .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-10(20)18-11-3-2-8-19(9-11)24(21,22)13-6-4-12(5-7-13)23-14(15,16)17/h4-7,11H,2-3,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZLNINKFSSOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide, with the CAS number 924845-07-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17F3N2O4S, with a molecular weight of approximately 366.36 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a trifluoromethoxy phenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 366.36 g/mol |
| CAS Number | 924845-07-8 |
| Purity | 97% |
| Chemical Formula | C14H17F3N2O4S |
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with specific biological targets. For instance, the trifluoromethoxy group can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy against various targets such as enzymes and receptors involved in disease pathways .
Antitumor Activity
In studies focusing on benzamide derivatives, it was noted that similar compounds showed promising antitumor effects. For example, certain benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer proliferation. The introduction of sulfonamide groups has been linked to enhanced inhibition of these kinases, suggesting that this compound may exhibit comparable antitumor properties .
Antiviral Potential
A study on related piperidine derivatives demonstrated antiviral activity against several viruses, including HIV. Compounds structurally similar to this compound were found to inhibit viral replication effectively. This suggests potential applications in antiviral therapies .
Case Studies
- Antitumor Efficacy : In a clinical study involving benzamide derivatives, several patients exhibited prolonged survival when treated with compounds that share structural characteristics with this compound. The study highlighted the importance of the sulfonamide group in enhancing therapeutic effects against tumor cells .
- Antiviral Activity : A set of experiments conducted on piperidine derivatives showed that certain modifications led to significant inhibition of HIV replication in vitro. The results indicated that the presence of specific functional groups could enhance antiviral potency, pointing towards the potential effectiveness of this compound against viral infections .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The compound’s structural analogs vary in substituents on the phenyl ring, heterocyclic systems, and fluorinated groups. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparison
Functional Group Analysis
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s trifluoromethoxy group (-OCF₃) is less electron-withdrawing than the trifluoromethyl (-CF₃) group in ’s analog. This difference may alter receptor binding and pharmacokinetics, as -OCF₃ can enhance solubility compared to -CF₃ .
- Sulfonamide Linkage : All compounds share a sulfonamide group, which facilitates hydrogen bonding with biological targets. Compound 35 () uses a 4-methylpiperazinyl sulfonyl group, which likely contributes to its analgesic activity via interactions with opioid or COX pathways .
Pharmacological Insights
- Analgesic Potential: Compound 35 () demonstrated efficacy comparable to paracetamol, suggesting that sulfonamide-acetamide hybrids are promising for pain management. The target compound’s trifluoromethoxy group may further modulate CNS penetration or inflammation-related targets .
- Fluorination Effects : Fluorinated groups in the target compound and ’s analog enhance metabolic stability and membrane permeability, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
